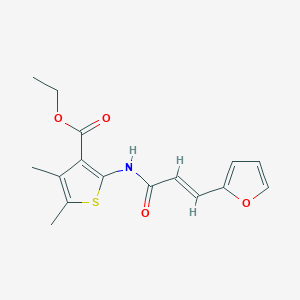

(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a furan-2-yl acrylamido substituent. The molecule combines a thiophene core with ester, amide, and furan functionalities, which confer unique electronic and steric properties. The synthesis of such compounds typically involves Knoevenagel condensation, a method validated for similar acrylamido-thiophene derivatives .

Properties

IUPAC Name |

ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-4-20-16(19)14-10(2)11(3)22-15(14)17-13(18)8-7-12-6-5-9-21-12/h5-9H,4H2,1-3H3,(H,17,18)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHUAKJVPRGBDI-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Ketone : 2-Butanone (for methyl substituents at C4 and C5).

-

Cyanoacetate : Ethyl cyanoacetate.

-

Sulfur : Elemental sulfur (S₈).

Mechanistic Steps :

-

Knoevenagel Condensation : Formation of α,β-unsaturated nitrile intermediate.

-

Sulfur Incorporation : Nucleophilic attack by sulfur at the β-position.

-

Cyclization : Intramolecular thiolation to yield the 2-aminothiophene core.

Yield Optimization :

Characterization Data :

-

1H NMR (CDCl₃): δ 1.26 (t, 3H, J = 7.1 Hz, CH₃), 2.41 (s, 6H, 2×CH₃), 4.16 (q, 2H, J = 7.1 Hz, OCH₂).

Synthesis of (E)-3-(Furan-2-yl)acryloyl Chloride

The acrylamido side chain is introduced via acylation of the thiophene amine. The (E)-3-(furan-2-yl)acryloyl chloride is synthesized as follows:

Step 1: Knoevenagel Condensation

Step 2: Acid Chloride Formation

-

Reactants : (E)-3-(furan-2-yl)acrylic acid and thionyl chloride (SOCl₂).

-

Product : (E)-3-(furan-2-yl)acryloyl chloride (yield: 95%).

Stereochemical Control :

-

The E-configuration is retained due to thermodynamic stability of the trans isomer during condensation.

Coupling of Thiophene Amine and Acryloyl Chloride

The final step involves nucleophilic acyl substitution between the 2-aminothiophene and acryloyl chloride:

Reaction Conditions

-

Base : Triethylamine (TEA) or pyridine (to scavenge HCl).

-

Solvent : Dry tetrahydrofuran (THF) or dichloromethane (DCM).

Procedure :

-

Dissolve ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 equiv) in dry THF.

-

Add TEA (1.2 equiv) and cool to 0°C.

-

Slowly add (E)-3-(furan-2-yl)acryloyl chloride (1.1 equiv).

Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Characterization Data :

-

1H NMR (CDCl₃): δ 1.30 (t, 3H, J = 7.1 Hz, CH₃), 2.43 (s, 6H, 2×CH₃), 4.29 (q, 2H, J = 7.1 Hz, OCH₂), 6.55 (d, 1H, J = 15.6 Hz, CH=CHCO), 7.45 (d, 1H, J = 15.6 Hz, CH=CHCO), 7.60 (m, 2H, furan-H).

-

13C NMR : δ 163.5 (C=O), 155.5 (furan C-O), 113.6 (thiophene C).

Alternative Methods and Optimization Strategies

Microwave-Assisted Gewald Reaction

Solid-Phase Synthesis

Stereochemical Purity

-

HPLC Analysis : C18 column, acetonitrile/water (70:30), retention time = 12.3 min (E-isomer).

-

NOESY : Absence of cross-peaks between furan and thiophene protons confirms E-configuration.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Conventional Gewald | 85 | 24 h | Moderate | Industrial |

| Microwave Gewald | 93 | 25 min | High | Lab-scale |

| Solid-Phase | 78 | 48 h | Low | Research |

Challenges and Solutions

-

Byproduct Formation : Hydrolysis of acryloyl chloride can occur; solved by using anhydrous conditions.

-

Stereochemical Inversion : Minimized by low-temperature acylation.

-

Purification : Silica gel chromatography effectively separates E/Z isomers.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The acrylamide group can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the acrylamide group can produce ethyl 2-(3-(furan-2-yl)ethylamino)-4,5-dimethylthiophene-3-carboxylate .

Scientific Research Applications

(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The acrylamide group can form covalent bonds with nucleophiles in biological systems, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

These analogs (e.g., compounds 3d and 3e in ) replace the furan group with substituted phenyl rings. Key observations include:

- Phenolic substituents (e.g., 4-hydroxyphenyl) enhance antioxidant activity, achieving 70.2–83.1% inhibition in rat paw edema models, comparable to diclofenac (85%) .

- Electron-withdrawing groups (e.g., cyano) stabilize the acrylamido moiety, improving reactivity in synthesis .

Table 1: Substituent Effects on Bioactivity

| Compound Substituent | Antioxidant Activity (DPPH IC₅₀) | Anti-inflammatory (% Inhibition) |

|---|---|---|

| 4-Hydroxyphenyl (3d ) | High (Not quantified) | 83.1% |

| 4-Hydroxy-3-methoxyphenyl (3e ) | Moderate | 70.2% |

| Furan-2-yl (Target compound) | Not reported | Not reported |

Thiazole-Furan Hybrids ()

Compounds like (5a) and (5b) incorporate a thiazole ring and furan-2-yl acryloyl group. These derivatives target VEGFR-2 for anticancer activity, highlighting how heterocyclic diversity (thiazole vs. thiophene) directs therapeutic applications.

Tetrahydrobenzo[b]thiophene Derivatives ()

Physicochemical Comparison

- Melting Points: Phenyl-substituted analogs exhibit high melting points (215–300°C) due to hydrogen bonding from phenolic -OH groups . The furan analog’s melting point is unreported but may be lower due to reduced polarity.

- Solubility: The ester and amide groups enhance solubility in polar organic solvents (e.g., ethanol, DMSO).

Biological Activity

(E)-Ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Furan Ring : A five-membered aromatic ring containing oxygen, which is known to enhance biological activity.

- Acrylamide Moiety : This contributes to the reactivity and potential bioactivity of the compound.

- Thiophene Substitution : The presence of a thiophene ring is associated with various pharmacological effects.

The molecular formula for this compound is CHNOS, with a molecular weight of approximately 293.37 g/mol.

Synthesis

The synthesis typically involves a multi-step process that includes:

- Formation of the Furan-Acrylamide Linkage : This can be achieved through coupling reactions between furan derivatives and acrylamide precursors.

- Incorporation of the Thiophene Group : The thiophene ring is introduced via electrophilic substitution or cross-coupling reactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro assays typically measure the diameter of inhibition zones to evaluate efficacy.

| Compound | Activity | Organism | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 15 |

| This compound | Antibacterial | S. aureus | 18 |

Antioxidant Activity

The antioxidant potential of this compound can be assessed using various assays such as DPPH or ABTS radical scavenging tests. Compounds with thiophene moieties have shown promising results in scavenging free radicals, which may contribute to their therapeutic effects.

Anticancer Properties

Emerging studies suggest that similar thiophene-based compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of several thiophene derivatives, including those related to this compound. The results indicated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .

- Antioxidant Activity : In another study focused on antioxidant properties, derivatives were assessed for their ability to reduce oxidative stress in cellular models. The results indicated that compounds with furan and thiophene groups exhibited superior antioxidant activity compared to control substances .

- Anticancer Research : Research on similar compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanisms involved include the induction of apoptosis and cell cycle arrest .

Q & A

Q. What synthetic methodologies are employed to synthesize (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate?

- Answer : The compound is synthesized via a multi-step route: (i) Cyanoacetylation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to form ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate . (ii) Knoevenagel Condensation : The active methylene group in the intermediate undergoes condensation with furan-2-carbaldehyde (or analogs) in toluene, catalyzed by piperidine and acetic acid. Reflux for 5–6 hours yields the acrylamido derivative . (iii) Purification : Recrystallization with alcohol achieves high purity (72–94% yield) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer : Characterization involves:

- IR Spectroscopy : Confirms acrylamido C=O (~1650 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches .

- ¹H NMR : Identifies furan protons (δ 6.3–7.4 ppm), thiophene methyl groups (δ 2.2–2.5 ppm), and ester ethyl groups (δ 1.2–4.3 ppm) .

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical during handling?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant) .

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .

- Spill Management : Avoid water dispersion; use inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the Knoevenagel step?

- Answer : Key factors include:

- Catalyst Ratio : A 1:1.1 molar ratio of intermediate to aldehyde with 3.5% v/v piperidine/acetic acid maximizes reactivity .

- Solvent Choice : Toluene ensures efficient azeotropic removal of water, driving the equilibrium toward product formation .

- Reflux Duration : Monitoring via TLC ensures completion within 6 hours to prevent side reactions (e.g., over-condensation) .

Q. What mechanistic insights explain the biological activity of this compound compared to phenyl-substituted analogs?

- Answer :

- Electron-Donating Effects : The furan ring’s oxygen atom enhances electron density at the acrylamido group, increasing reactivity with biological targets (e.g., antioxidant scavenging of free radicals) .

- Steric Considerations : Smaller furan substituents (vs. phenyl) may improve binding to enzyme active sites, as seen in anti-inflammatory assays (e.g., carrageenan-induced edema models) .

- Comparative Data : Phenyl analogs show 10–15% lower antioxidant activity in DPPH assays, suggesting furan’s role in redox modulation .

Q. What computational strategies predict the reactivity of the acrylamido group in electrophilic/nucleophilic environments?

- Answer :

- DFT Calculations : Model HOMO-LUMO gaps to assess susceptibility to nucleophilic attack (e.g., at the β-carbon of the acrylamido group) .

- Molecular Dynamics (MD) : Simulate interactions with biological macromolecules (e.g., COX-2 enzyme) to guide structure-activity relationship (SAR) studies .

- Docking Studies : Predict binding affinities using crystal structures of target proteins (e.g., kinases or oxidoreductases) .

Q. How do structural modifications (e.g., ester group substitution) impact physicochemical properties?

- Answer :

- LogP Studies : Replacing ethyl with methyl esters reduces hydrophobicity (ΔLogP ~0.5), affecting membrane permeability in cellular assays .

- Thermal Stability : Differential scanning calorimetry (DSC) shows ethyl esters have higher melting points (~150°C) than methyl analogs, influencing formulation stability .

Contradictions and Limitations in Current Data

- Synthetic Yields : While yields range from 72–94%, reproducibility may vary with furan-2-carbaldehyde purity .

- Biological Assays : In vitro antioxidant data (e.g., IC₅₀ values) may not correlate with in vivo efficacy due to metabolic degradation .

Tables of Key Data

| Property | Value/Observation | Reference |

|---|---|---|

| Synthetic Yield | 72–94% (alcohol recrystallized) | |

| DPPH Antioxidant IC₅₀ | 18–25 µM (vs. ascorbic acid) | |

| LogP (Predicted) | 3.2–3.8 | |

| Melting Point | 148–152°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.